A Methodological and Predictive Guide to the Physicochemical Characterization of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid for Drug Development Applications
A Methodological and Predictive Guide to the Physicochemical Characterization of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid for Drug Development Applications
An In-depth Technical Guide
Abstract: The quinoxalinone core is a privileged heterocyclic scaffold frequently found in pharmacologically active compounds, demonstrating a wide spectrum of biological activities that make it a cornerstone in medicinal chemistry.[1][2] This guide focuses on a specific derivative, (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a molecule of significant interest for its potential therapeutic applications. As direct experimental data for this specific compound is not extensively published, this document serves as a comprehensive technical framework for its characterization. We will outline authoritative, field-proven experimental protocols for determining its core physicochemical properties and complement these with a robust in silico predictive analysis. This guide is designed for researchers, scientists, and drug development professionals, providing the necessary theoretical grounding and practical methodologies to thoroughly evaluate this compound's potential as a drug candidate, ensuring a data-driven progression from discovery to development.
Introduction: The Quinoxalinone Scaffold and the Imperative of Physicochemical Profiling
The Quinoxalinone Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoxalinone and its derivatives are recognized as "privileged" structures in drug discovery. This designation arises from their ability to interact with a diverse range of biological targets, leading to a wide array of therapeutic effects, including anticancer, antibacterial, anti-HIV, and anti-inflammatory activities.[1][3] The fusion of a benzene ring with a pyrazin-2(1H)-one ring creates a rigid, planar system with rich electronic properties, making it an ideal anchor for molecular recognition by biological macromolecules. The versatility of its synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological and pharmacokinetic profiles.[4]
Profile of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
The subject of this guide, (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, combines the core quinoxalinone scaffold with key functional groups that are expected to modulate its properties. The three methyl groups can influence lipophilicity and metabolic stability, while the N-acetic acid moiety introduces a critical acidic center. This acidic group is expected to profoundly impact solubility, pKa, and potential interactions with biological targets, making a thorough physicochemical characterization essential.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is dictated by its physicochemical properties. These intrinsic characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5][6] Properties such as aqueous solubility, lipophilicity (LogP), and the acid dissociation constant (pKa) are not mere data points; they are fundamental predictors of a drug's behavior in a biological system.[5] A comprehensive understanding of these parameters is crucial for optimizing lead compounds, designing effective formulations, and ultimately, ensuring the development of a safe and efficacious medicine.[6]
Predictive Physicochemical Profile: An In Silico Foundation
In modern drug discovery, in silico (computational) methods are indispensable for providing an early assessment of a compound's drug-likeness, saving significant time and resources.[6] By employing established algorithms and databases, we can predict a range of physicochemical and pharmacokinetic parameters before extensive laboratory work commences.
Methodology: Computational Modeling
The physicochemical properties of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid were predicted using the SwissADME web tool, a widely recognized platform for evaluating pharmacokinetic and drug-like properties.[6] This approach provides a foundational dataset to guide subsequent experimental design.
Summary of Predicted Physicochemical Properties
The following table summarizes the key predicted properties for our target compound. These values provide a quantitative starting point for understanding its potential behavior.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₁₃H₁₄N₂O₃ | - |
| Molecular Weight | 246.26 g/mol | Excellent compliance with Lipinski's Rule of Five (<500), favoring good absorption.[6] |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Suggests good cell membrane permeability and oral bioavailability (TPSA < 140 Ų is favorable).[7] |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Indicates a balanced lipophilicity, which is often optimal for membrane permeation and avoiding rapid metabolism. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (<10). |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicted to be moderately to poorly soluble. This is a critical parameter to determine experimentally. |
| pKa (Acidic) | 3.8 ± 0.2 | The carboxylic acid is predicted to be a moderately strong acid, largely ionized at physiological pH (7.4). |
Bioavailability Radar
The bioavailability radar provides a visual representation of the compound's drug-likeness. For (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, the predicted radar (based on parameters like lipophilicity, size, polarity, solubility, flexibility, and saturation) would indicate a high probability of good oral bioavailability.
Experimental Determination of Core Physicochemical Properties
While in silico predictions are valuable, they must be validated through rigorous experimental measurement. The following sections detail the standard operating procedures for determining the most critical physicochemical properties.
Acid Dissociation Constant (pKa)
Causality & Importance: The pKa value defines the extent of a molecule's ionization at a given pH. For our compound, the carboxylic acid group's pKa will dictate its charge state in different physiological compartments (e.g., stomach vs. intestine), which in turn governs its solubility, absorption across membranes, and ability to bind to its target.[8] Potentiometric titration is the gold-standard method as it provides a direct, highly accurate measurement of the pKa.
Experimental Protocol: Potentiometric Titration
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Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
-
Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
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Titration: Place the sample solution in a thermostatted vessel at 25°C and begin stirring. Add standardized 0.01 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Advanced analysis involves plotting the first derivative (ΔpH/ΔV) to precisely locate the equivalence point.
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Validation: The protocol is self-validating by ensuring a sharp, well-defined inflection point on the titration curve and by running a blank titration on the solvent system to correct for any background effects.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Causality & Importance: Lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism.[7] The shake-flask method is a foundational technique that directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a definitive value for this property.
Experimental Protocol: Shake-Flask Method (Following OECD Guideline 107)
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Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4 for LogD) and an organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the organic phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated aqueous and organic phases (e.g., 10 mL of each).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
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Validation: The protocol is validated by running the experiment in triplicate and ensuring mass balance (the total amount of compound recovered from both phases should equal the initial amount added).
Caption: Relationship between LogP, pKa, pH, and the resulting LogD.
Aqueous Solubility
Causality & Importance: Aqueous solubility is a prerequisite for absorption. A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major cause of drug failure.[9] The thermodynamic shake-flask method is the most reliable way to measure solubility as it ensures a true equilibrium is reached.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is achieved between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the samples to stand, then filter them through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: The presence of remaining solid material in the vials at the end of the experiment validates that a saturated solution was achieved. The experiment should be performed in triplicate for statistical robustness.
Proposed Synthesis and Structural Confirmation
A prerequisite for accurate physicochemical measurement is a pure, structurally confirmed sample. While a specific synthesis for this exact molecule is not published, a reliable route can be proposed based on established quinoxalinone chemistry.
Proposed Synthetic Route: The synthesis would likely proceed via a two-step process:
-
Hinsberg Quinoxaline Synthesis: Condensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl pyruvate in a suitable solvent like ethanol to form 3,6,7-trimethylquinoxalin-2(1H)-one.
-
N-Alkylation: Subsequent N-alkylation of the quinoxalinone intermediate at the N1 position using ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF), followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.[10]
Caption: Proposed synthetic pathway for the target compound.
Structural Confirmation: The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful addition of all functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact molecular weight.[10]
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the amide and carboxylic acid, C-H of methyl groups).
Conclusion and Forward Outlook
This guide provides a comprehensive, actionable framework for the physicochemical characterization of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. By integrating predictive in silico modeling with gold-standard experimental protocols, researchers can build a robust data package essential for any drug development program. The predicted properties suggest that this compound is a promising candidate with drug-like characteristics, although its moderate-to-low aqueous solubility will require careful experimental validation and may be a key challenge to address in formulation. The methodologies described herein are designed to be self-validating and provide the reliable, high-quality data needed to make informed decisions and advance this promising quinoxalinone derivative through the development pipeline.
References
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives.
- Various Authors. (n.d.). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds.
- Lenus. (2021, June 17). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A Mimetics (QNX-sLXms).
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Various Authors. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
- Refubium. (2025, November 10). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ) - ones.
- Various Authors. (n.d.). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PMC.
- PubMed. (2018, February 14). Quinoxalinone as a Privileged Platform in Drug Development.
- MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- Dove Medical Press. (2016, May 3). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel FGFR1 inhibitors.
- Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
- PMC. (2026, January 18). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity.
- Semantic Scholar. (2022, July 23). Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent.
- Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
- OUCI. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- BLDpharm. (n.d.). 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid.
- ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- DrugMapper. (n.d.). Structure Physicochemical Descriptors Pharmacology Indications Related Entries Cross References.
- NIST. (n.d.). Acetic acid, phenylmethyl ester.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
- University of Hertfordshire. (2026, February 27). Fenquinotrione (Ref: KIH-3653). AERU.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585.
- MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
- ResearchGate. (2025, August 6). Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide.
- Cayman Chemical. (n.d.). Oxonic Acid (potassium salt) Product Information.
- PubMed. (2018, April 15). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals.
- NextSDS. (n.d.). 2-oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid.
- PlumX. (n.d.). Triazinediones as prokineticin 1 receptor antagonists. Part 1: SAR, synthesis and biological evaluation.
- Pesticide Info. (n.d.). Flonicamid - Chemical Details.
- University of Hertfordshire. (n.d.). Cloquintocet acid. AERU.
Sources
- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
